Dibenzothiofen-5,5-diokside
Dibenzothiophene-5,5-dioxides (DBTO) are a class of sulfur-containing compounds found in crude oil. These materials are important intermediates for the production of various high-value chemicals and pharmaceuticals due to their unique structural features. DBTO derivatives can be used in the synthesis of thiosemicarbazones, which have applications in medicinal chemistry as potential antitumor agents. Additionally, they serve as precursors in the development of polymer materials with enhanced thermal stability and flame retardancy properties. The presence of sulfur groups confers these compounds with redox activity and electron-donating capabilities, making them valuable for catalytic processes in petrochemical industry. Research into DBTOs continues to explore their environmental impact due to their high persistence in the environment, as well as their potential use in sustainable chemical production methods.

Structuur | Chemische naam | CAS | MF |
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benzo[b]naphtho[1,2-d]thiophene 7,7-dioxide | 20841-53-6 | C16H10O2S |
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4-Methyldibenzothiophene; S,S-Dioxide | 23657-53-6 | C13H10O2S |
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DIBENZOTHIOPHENE, 2,8-DIMETHYL-, 5,5-DIOXIDE | 6909-75-7 | C14H12O2S |
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1,4-Diazabicyclo[3.2.2]nonane, 4-(8-nitro-5,5-dioxido-3-dibenzothienyl)- | 1456877-72-7 | C19H19N3O4S |
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Benzo[b]naphtho[2,1-d]thiophene, 11,11-dioxide | 20841-60-5 | C16H10O2S |
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Benzo[b]naphtho[2,3-d]thiophene; S,S-Dioxide | 20841-57-0 | C16H10O2S |
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Dibenzothiophene Sulfone | 1016-05-3 | C12H8O2S |
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Dibenzothiophene,1,4-dimethyl-, 5,5-dioxide | 23018-39-5 | C14H12O2S |
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3,7-Diamino-2,8-dimethyldibenzothiophene Sulfone (contains 2,6-Dimethyl isomer) | 55011-44-4 | C14H14N2O2S |
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2-Bromodibenzothiophene 5,5-dioxide | 53846-85-8 | C12H7BrO2S |
Gerelateerde literatuur
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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2. Book reviews
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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4. Book reviews
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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